3-[(diethylamino)sulfonyl]-4-methyl-N-phenylbenzamide
Overview
Description
3-[(diethylamino)sulfonyl]-4-methyl-N-phenylbenzamide, commonly known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEAB belongs to the class of sulfonylurea compounds, which are known to have therapeutic effects in treating diabetes. However, DEAB has also been found to have other applications, particularly in the field of cancer research.
Mechanism of Action
DEAB inhibits the activity of the ALDH enzyme by binding to its active site and preventing the conversion of the toxic aldehydes into less toxic acids. This inhibition leads to an accumulation of toxic aldehydes in cancer cells, resulting in increased sensitivity to chemotherapy. DEAB has also been found to inhibit the Wnt/beta-catenin signaling pathway, which is involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
DEAB has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of stem cell markers in cancer cells. DEAB has also been found to reduce the expression of genes involved in drug resistance and enhance the efficacy of chemotherapy. In addition, DEAB has been found to have anti-inflammatory effects and to reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
DEAB has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized. It has also been extensively studied for its potential applications in cancer research, making it a well-established compound. However, DEAB also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, DEAB can be toxic to cells at high concentrations, which can limit its use in certain assays.
Future Directions
There are several future directions for research on DEAB. One potential avenue of research is to investigate its potential applications in combination therapy with other chemotherapeutic agents. Another area of research is to explore its potential applications in other diseases, such as diabetes and neurodegenerative disorders. Further research is also needed to understand the mechanism of action of DEAB and to identify potential biomarkers for its efficacy. Finally, the development of new formulations of DEAB with improved solubility and reduced toxicity could enhance its potential applications in lab experiments and clinical settings.
Scientific Research Applications
DEAB has been extensively studied for its potential applications in cancer research. It has been found to inhibit the activity of the ALDH enzyme, which is responsible for the detoxification of various chemotherapeutic agents. This inhibition leads to an increase in the sensitivity of cancer cells to chemotherapy, making DEAB a potential candidate for use in combination therapy. DEAB has also been found to inhibit the growth of cancer stem cells, which are known to be resistant to chemotherapy and are responsible for cancer recurrence.
properties
IUPAC Name |
3-(diethylsulfamoyl)-4-methyl-N-phenylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-20(5-2)24(22,23)17-13-15(12-11-14(17)3)18(21)19-16-9-7-6-8-10-16/h6-13H,4-5H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXKAPZFTMOPFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethylsulfamoyl)-4-methyl-N-phenylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.